![molecular formula C10H15N3O B4266276 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B4266276.png)
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanecarboxamide
Overview
Description
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanecarboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a cyclopropane derivative that has been shown to have potential therapeutic applications due to its unique chemical structure. In
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanecarboxamide is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. Additionally, it has been shown to modulate the immune system by affecting the production of cytokines and other immune cells.
Biochemical and Physiological Effects:
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanecarboxamide has been shown to have various biochemical and physiological effects in the body. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, it has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. It has also been shown to modulate the immune system by affecting the production of cytokines and immune cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanecarboxamide in lab experiments is its unique chemical structure, which allows for the modulation of various signaling pathways in the body. Additionally, it has been shown to have low toxicity and good bioavailability, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for the research and development of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanecarboxamide. One direction is to further investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Another direction is to explore its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis and formulation for clinical use.
In conclusion, N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanecarboxamide is a promising compound that has shown potential therapeutic applications in various fields of medicine. Its unique chemical structure and ability to modulate various signaling pathways in the body make it a promising candidate for further research and development. Further research is needed to fully understand its mechanism of action and to optimize its synthesis and formulation for clinical use.
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanecarboxamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. It has been shown to have anti-inflammatory and anti-tumor properties, as well as the ability to modulate the immune system. Additionally, it has been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-9(6-13(2)12-7)5-11-10(14)8-3-4-8/h6,8H,3-5H2,1-2H3,(H,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGWPTVZZPHKBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)C2CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)cyclopropanecarboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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